An efficient treatment of ring conformations during molecular crystal structure determination from powder diffraction data†
CrystEngComm Pub Date: 2022-05-30 DOI: 10.1039/D2CE00520D
Abstract
An effective and efficient method for dealing with ring systems whose conformations are not known in advance, during global optimisation-based crystal structure determination from powder diffraction data, is described. The method can also be used to deal with compounds containing multiple centres of unknown chirality.

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